1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride
CAS No.: 159634-86-3
Cat. No.: VC2270648
Molecular Formula: C13H19ClN2O2S
Molecular Weight: 302.82 g/mol
* For research use only. Not for human or veterinary use.
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride - 159634-86-3](/images/structure/VC2270648.png)
Specification
CAS No. | 159634-86-3 |
---|---|
Molecular Formula | C13H19ClN2O2S |
Molecular Weight | 302.82 g/mol |
IUPAC Name | 1-methylsulfonylspiro[2H-indole-3,4'-piperidine];hydrochloride |
Standard InChI | InChI=1S/C13H18N2O2S.ClH/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15;/h2-5,14H,6-10H2,1H3;1H |
Standard InChI Key | SSILBPZKQNIXEO-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl |
Canonical SMILES | CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl |
Introduction
Chemical Identity and Structural Characteristics
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride is a complex organic compound featuring a unique spirocyclic structure that combines indoline and piperidine ring systems. The compound is characterized by a spiro connection at the 3-position of the indoline and the 4'-position of the piperidine, creating a distinctive three-dimensional architecture. This spatial arrangement contributes significantly to its biological activities and pharmaceutical potential.
The compound has a CAS registry number of 159634-86-3 and a molecular formula of C₁₃H₁₉ClN₂O₂S . Its molecular weight is 302.82 g/mol, making it a medium-sized molecule in terms of medicinal chemistry standards . The exact mass of the compound has been determined to be 302.085571, which is crucial for its identification through mass spectrometry techniques .
The structural features of this compound include:
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A bicyclic framework with a spiro junction
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A methylsulfonyl group attached to the indoline nitrogen
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A piperidine ring that provides basic nitrogen functionality
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A hydrochloride salt form that enhances water solubility
The chemical identity is further defined by its IUPAC name, 1-methylsulfonylspiro[2H-indole-3,4'-piperidine];hydrochloride, which systematically describes its structural components. For computational and database purposes, the compound is also represented by its InChI key SSILBPZKQNIXEO-UHFFFAOYSA-N and canonical SMILES notation CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31.Cl.
Synthesis Methodologies
The preparation of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride involves several sophisticated synthetic routes, each with distinct advantages and constraints. Understanding these methodologies is crucial for researchers seeking to produce this compound for further investigation or application.
Fischer Indole Synthesis Approach
One common synthetic pathway involves the Fischer indole synthesis, which utilizes hydrazine derivatives reacting with ketones or aldehydes under acidic conditions to form indoles. This classic reaction provides the foundational indole structure that can be subsequently modified to incorporate the spirocyclic framework.
Spiroannulation Process
The formation of the critical spiro junction typically involves spiroannulation reactions between indoline derivatives and piperidine precursors. These reactions often employ ammonium chloride catalysis in ethanol under reflux conditions for periods ranging from 6 to 12 hours. This approach has been reported to achieve yields between 60-85% after recrystallization, making it an efficient method for creating the spirocyclic backbone.
Functional Group Modifications
The synthetic route includes several key steps that can be optimized for improved yield and purity:
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Spirocyclization utilizing malononitrile and ethyl acetate as nucleophiles in ethanol
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Methylsulfonylation through reaction with methanesulfonyl chloride in dichloromethane, using triethylamine as a base
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Hydrochloride salt formation via precipitation using hydrogen chloride gas in diethyl ether
Final purification typically employs column chromatography using silica gel with a methanol/dichloromethane gradient, resulting in a product with greater than 95% purity.
Chemical Reactivity Profile
The chemical behavior of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride is characterized by several reaction pathways that reflect its functional group diversity and structural complexity.
Oxidation Reactions
This compound undergoes oxidation reactions when treated with common oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions primarily target the sulfur atom of the methylsulfonyl group, potentially leading to the formation of higher oxidation state sulfur compounds.
Reduction Processes
Reduction reactions can be performed using agents like lithium aluminum hydride, which may result in the removal of the sulfonyl group. This transformation significantly alters the electronic and steric properties of the molecule, potentially changing its biological activity profile.
Substitution Reactions
Nucleophilic substitution reactions can occur at multiple sites within the molecule, particularly at the indoline nitrogen or the piperidine ring. These modifications are frequently achieved using reagents such as alkyl halides or acyl chlorides, enabling structural diversification for structure-activity relationship studies.
The reaction outcomes are highly dependent on specific reagents and conditions employed. For instance, oxidation typically yields sulfoxides or sulfones, while reduction can lead to the formation of simpler indoline derivatives with altered pharmacological properties.
Biological Activity Spectrum
Research findings reveal that 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride exhibits a diverse range of biological activities, making it a compound of significant interest in pharmaceutical research.
Antiviral Properties
One of the most promising aspects of this compound is its antiviral activity. Studies have demonstrated efficacy against several viral pathogens, with particularly notable results against flaviviruses. The compound and its derivatives have shown inhibitory effects against:
Virus Targeted | IC50 (μM) | Cell Line Used |
---|---|---|
West Nile Virus | 15 ± 4 | Vero cells |
Tick-borne Encephalitis Virus | 36 ± 4 | Porcine kidney cells |
Yellow Fever | >50 | Vero cells |
These values indicate a promising level of activity, particularly against West Nile Virus, where the IC50 value suggests potential therapeutic applications. The mechanism of antiviral action appears to involve inhibition of key viral proteins, potentially disrupting the viral life cycle at critical stages.
Neurological Activity
The compound exhibits several activities related to the central nervous system, including:
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Antidepressant effects observed in animal models, suggesting potential applications in mood disorders
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Anticonvulsant properties that may provide protection against seizures
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Tranquilizing effects attributed to central nervous system depression
These neurological activities likely stem from the compound's interaction with specific receptor systems or neurotransmitter pathways, though the precise mechanisms require further elucidation.
Enzyme Inhibition
Research has revealed that 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride and structurally related compounds demonstrate notable enzyme inhibitory activities, particularly against kinases:
Target Enzyme | IC50 (nM) |
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c-Met | 2.3 |
ALK | 4.7 |
These nanomolar potencies against clinically relevant kinase targets suggest potential applications in oncology and other therapeutic areas where these enzymes play critical roles.
Structure-Activity Relationships
Comprehensive investigation of the structure-activity relationships (SAR) of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride and its derivatives provides valuable insights into the molecular features that drive biological activity.
Impact of the Methylsulfonyl Group
The methylsulfonyl moiety serves multiple functions in the molecular design:
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It enhances metabolic stability by reducing CYP3A4-mediated oxidation through steric shielding
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It improves target selectivity, minimizing off-target binding to receptors such as VEGFR2
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It contributes to improved crystallinity, enhancing salt stability under accelerated humidity conditions
These properties make the methylsulfonyl group a critical structural element that significantly influences both the pharmacokinetic and pharmacodynamic profiles of the compound.
Comparative Analysis with Structural Analogs
Structural modifications at the indoline nitrogen position demonstrate the importance of the methylsulfonyl group for optimal biological activity:
Derivative | c-Met IC50 (nM) | ALK IC50 (nM) |
---|---|---|
1-Methylsulfonyl | 2.3 | 4.7 |
1-Acetyl | 18 | 22 |
1-Cyano | 45 | 67 |
This data reveals that substituting the methylsulfonyl group with other functional groups results in reduced potency against key enzyme targets, underscoring the optimal nature of the methylsulfonyl substituent for these particular biological activities.
Analytical Characterization Methods
The structural characterization and purity assessment of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride requires sophisticated analytical techniques that provide complementary information about its physical and chemical properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for confirming the spirocyclic geometry and methylsulfonyl integration. Characteristic signals in 1H NMR include resonances at δ 3.0-3.2 ppm for the methyl protons of the methylsulfonyl group. These spectroscopic features provide definitive confirmation of structure and allow for assessment of sample purity.
Mass spectrometry, particularly GC-MS or LC-HRMS, verifies the molecular weight of the compound, with the protonated molecular ion [M+H]+ appearing at m/z 302.83, which aligns with the calculated mass for C13H19ClN2O2S.
Crystallographic Studies
X-ray crystallography provides detailed information about the three-dimensional structure, resolving the spiro-conformation and positioning of the hydrochloride counterion. This technique is particularly valuable for understanding the spatial arrangement of functional groups that may influence receptor binding and biological activity.
Pharmacokinetic Considerations
Understanding the pharmacokinetic profile of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride is essential for evaluating its potential as a therapeutic agent. Several key parameters influence its in vivo behavior and efficacy.
Solubility and Bioavailability
The compound demonstrates moderate aqueous solubility at physiological pH (approximately 12 μM at pH 7.4). This relatively limited solubility presents challenges for formulation and in vivo studies. Strategies to address this include:
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Co-solvent systems using DMSO (≤0.1%) with Pluronic F-68 to maintain colloidal stability
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Amorphous solid dispersion techniques, such as spray-drying with HPMC-AS, which can increase solubility up to 5-fold
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Specialized formulations using PEG-400/solutol HS15 for enhanced solubility in in vivo dosing
These approaches help overcome the inherent solubility limitations while preserving the compound's pharmacological activity.
Metabolism and Stability
ADME (Absorption, Distribution, Metabolism, Excretion) profiling of the compound reveals several important characteristics:
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Metabolic stability in human liver microsomes shows a half-life greater than 60 minutes, indicating favorable resistance to hepatic metabolism
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Plasma protein binding is less than 90%, suggesting adequate free fraction for therapeutic activity
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The methylsulfonyl group contributes significantly to metabolic stability by reducing susceptibility to CYP3A4-mediated oxidation
These properties collectively suggest a pharmacokinetic profile that may be compatible with reasonable dosing regimens in potential clinical applications.
Research Applications and Case Studies
The scientific investigation of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride has yielded valuable insights through focused research studies that highlight its potential utilities.
West Nile Virus Inhibition
In a detailed investigation, researchers evaluated the effectiveness of various spiro[indoline-3,4'-piperidine] derivatives against West Nile Virus. The most potent compound showed significant reduction in viral load post-treatment using plaque reduction assays. This study demonstrated that the structural features of 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride and its analogues were critical for anti-WNV activity.
Kinase Inhibition Studies
Research exploring the kinase inhibitory properties of the compound revealed significant activity against clinically relevant targets. Specific findings include:
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Potent c-Met inhibition with IC50 values in the low nanomolar range (2.3 nM)
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Dual inhibition of ALK kinase with similarly impressive potency (4.7 nM)
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Favorable selectivity profile when tested against a panel of over 100 kinases
These results position 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride as a promising lead structure for the development of targeted kinase inhibitors with therapeutic potential in oncology and other disease areas.
Technical Challenges and Solutions
The research and development work with 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride presents several technical challenges that require innovative solutions.
Synthetic Optimization
Researchers have identified several approaches to improve synthetic efficiency and scalability:
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Catalyst screening, replacing traditional piperidine with DMAP (4-dimethylaminopyridine) to accelerate spirocyclization reactions
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Solvent optimization, transitioning from ethanol to acetonitrile for higher regioselectivity in sulfonylation procedures
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Implementation of continuous flow synthesis techniques, which significantly reduce reaction times (from 12 hours to 2-4 hours) while improving batch consistency
These methodological improvements facilitate more efficient production of the compound for research purposes and potential scale-up for pharmaceutical applications.
Formulation Challenges
Addressing the compound's limited aqueous solubility presents ongoing challenges for formulation scientists. Solutions that have shown promise include:
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Development of lyophilized powder formulations with mannitol/sucrose for long-term storage at -80°C, maintaining stability for over 2 years
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Utilization of protective packaging, such as amber glass vials with nitrogen purging, to prevent hygroscopic degradation
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Implementation of specialized handling protocols to maintain the integrity of the hydrochloride salt form
These approaches collectively enhance the practical utility of the compound in both research and potential therapeutic contexts.
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